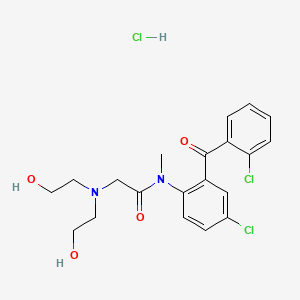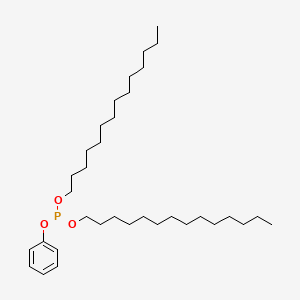
Phenyl ditetradecyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl ditetradecyl phosphite is an organophosphorus compound with the chemical formula C28H57O3P. It is characterized by the presence of a phenyl group and two tetradecyl chains attached to a phosphite group. This compound is known for its applications in various fields, including polymer stabilization and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl ditetradecyl phosphite can be synthesized through the reaction of phenol with tetradecyl alcohol in the presence of phosphorus trichloride. The reaction typically involves the following steps:
Esterification: Phenol reacts with phosphorus trichloride to form phenyl phosphorodichloridite.
Alcohol Addition: Tetradecyl alcohol is then added to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl ditetradecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids.
Substitution: It can participate in substitution reactions where the phenyl or tetradecyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: The major product is typically a phosphate ester.
Hydrolysis: The major products are phosphonic acids and alcohols.
Substitution: The products vary based on the nucleophile used but can include substituted phosphites or phosphonates.
Aplicaciones Científicas De Investigación
Phenyl ditetradecyl phosphite has several applications in scientific research:
Polymer Stabilization: It is used as an antioxidant in polymers to prevent degradation during processing and long-term use.
Organic Synthesis: It serves as an intermediate in the synthesis of various organophosphorus compounds.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phenyl ditetradecyl phosphite primarily involves its antioxidant properties. It functions by decomposing hydroperoxides, which are harmful intermediates formed during the oxidation of polymers. The phenyl and tetradecyl groups enhance its stability and effectiveness as an antioxidant. The compound can also act as a radical scavenger, terminating radical chain reactions that lead to polymer degradation.
Comparación Con Compuestos Similares
Triphenyl Phosphite: Similar in structure but with three phenyl groups instead of tetradecyl chains.
Phenyl Diphenyl Phosphite: Contains two phenyl groups and one alkyl chain.
Phenyl Diethyl Phosphite: Contains two ethyl groups and one phenyl group.
Uniqueness: Phenyl ditetradecyl phosphite is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability. This makes it particularly effective in applications requiring long-term stability and resistance to oxidation.
Propiedades
Número CAS |
59972-95-1 |
|---|---|
Fórmula molecular |
C34H63O3P |
Peso molecular |
550.8 g/mol |
Nombre IUPAC |
phenyl ditetradecyl phosphite |
InChI |
InChI=1S/C34H63O3P/c1-3-5-7-9-11-13-15-17-19-21-23-28-32-35-38(37-34-30-26-25-27-31-34)36-33-29-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,30-31H,3-24,28-29,32-33H2,1-2H3 |
Clave InChI |
TVCOTRALWFHIOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



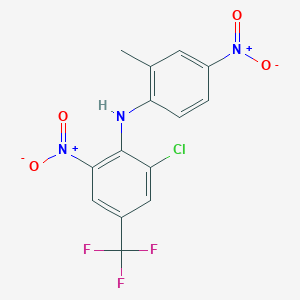
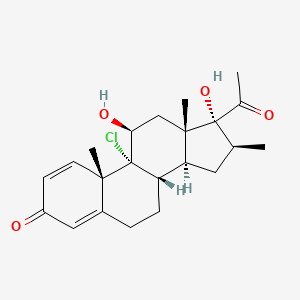
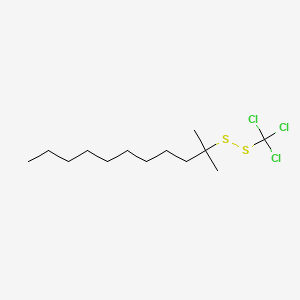
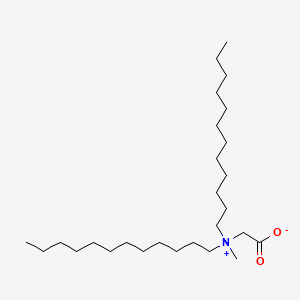
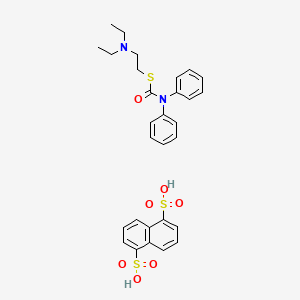


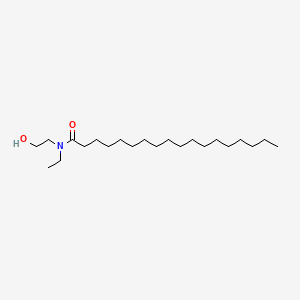
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
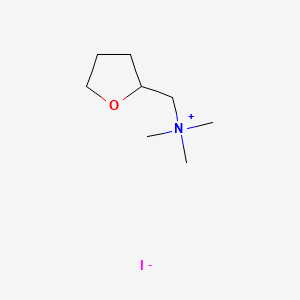
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
